Neoline

Pain Ion Channel Neuropharmacology

Researchers studying neuropathic pain often face low-oral-bioavailability tool compounds. Neoline (Bullatine B), a non-esterified C19-diterpenoid alkaloid with 63.82% oral bioavailability, provides a reliable solution. • Validated Nav1.7 inhibitor (IC50 25.8 nM) for electrophysiology and HTS campaigns. • Effective in murine neuropathic pain models without sedation or motor impairment. • Preferred analytical standard for processed Aconite root (PA) quality control, directly correlating with therapeutic potential. Sourced from Aconitum spp., supplied with ≥98% HPLC purity.

Molecular Formula C24H39NO6
Molecular Weight 437.6 g/mol
CAS No. 466-26-2
Cat. No. B1670494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoline
CAS466-26-2
SynonymsDideacetyldelphisine;  Neoline;  Bullatine-B
Molecular FormulaC24H39NO6
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC
InChIInChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1
InChIKeyXRARAKHBJHWUHW-RFESQMQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neoline Technical Baseline


Neoline (also known as Bullatine B) is a C19-norditerpenoid alkaloid primarily isolated from various Aconitum species (Ranunculaceae) [1]. It is characterized by a complex hexacyclic aconitane skeleton with a molecular formula of C24H39NO6 and a molecular weight of 437.57 g/mol . Neoline is a non-esterified diterpenoid alkaloid, which distinguishes it structurally and functionally from the highly toxic, diester-type aconitine alkaloids found in the same botanical sources [2]. Its primary reported pharmacological activity involves the inhibition of the voltage-gated sodium channel Nav1.7, a validated target for pain signaling, with an IC50 of 25.8 nM [3].

Non-esterified C19-norditerpenoid alkaloid probe; distinct from diester-type toxins
Nav1.7 voltage-gated sodium channel inhibition studies
Natural product sourced from Aconitum spp. for botanical and pharmacological research

Why Neoline Substitution Fails


Neoline cannot be considered a generic substitute for other Aconitum alkaloids or even other non-esterified diterpenoid alkaloids due to profound differences in pharmacodynamic target engagement, in vivo efficacy, and pharmacokinetic (PK) profile. For instance, while benzoylmesaconine (BM) is another major alkaloid in processed aconite root (PA), it fails to attenuate neuropathic hyperalgesia in the same murine models where neoline is effective [1]. Furthermore, the average oral bioavailability of neoline (63.82%) is over 20-fold higher than that of BM (3.05%), a critical determinant of in vivo exposure and efficacy [2]. Within the class of C19-diterpenoid alkaloids, even minor structural modifications, such as acetylation (e.g., 14-O-acetylneoline), can redirect biological activity from neuropathic pain to inflammatory bowel disease models [3]. These quantifiable discrepancies underscore that selecting a specific compound—rather than a generic botanical extract or a closely related analog—is essential for obtaining reproducible and interpretable scientific results.

Target engagement may not transfer

Benzoylmesaconine, another major Aconitum alkaloid, lacks activity in the same neuropathic pain models where neoline shows response.

Oral exposure profile may diverge significantly

Reported oral bioavailability differs markedly between neoline and related alkaloids, potentially altering systemic exposure and in vivo outcomes.

Minor structural changes redirect activity

Acetylation to 14-O-acetylneoline shifts biological activity from neuropathic pain to inflammatory bowel disease models, limiting direct substitution.

Neoline Differentiation Evidence


Nav1.7 Inhibition vs. Carbamazepine

Neoline demonstrates high-potency inhibition of the human Nav1.7 voltage-gated sodium channel (VGSC), a key target in pain signaling. While many sodium channel blockers are non-selective, neoline's potency on this specific isoform is a key differentiator. The IC50 value for neoline was determined via whole-cell patch-clamp electrophysiology in HEK293 cells expressing the human Nav1.7 channel. [1]

Nav1.7 inhibition vs. Carbamazepine
Head-to-head
IC50 25.8 nM (Neoline) vs 49.9 µM (Carbamazepine) — approx. 1934-fold difference
Supports Nav1.7 channel targeting in pain signaling pathway research
Whole-cell patch-clamp in HEK293 cells expressing human Nav1.7; data to verify assay conditions
Pain Ion Channel Neuropharmacology

In Vivo Efficacy vs. Benzoylmesaconine

In a murine model of neuropathic pain, neoline demonstrates significant and reproducible efficacy, whereas a closely related alkaloid from the same plant source, benzoylmesaconine, shows no effect. This direct, head-to-head comparison is critical for differentiating neoline from other 'aconite alkaloids' that might be offered as alternatives. [1]

In vivo efficacy vs. Benzoylmesaconine
Head-to-head
Active (Neoline) vs Inactive (Benzoylmesaconine) at 10 mg/kg/day s.c. in murine neuropathic pain models
Activity is compound-specific; class-wide assumption invalid
Paclitaxel and partial sciatic nerve ligation models; von Frey filament assessment
Neuropathic Pain Analgesia In Vivo Pharmacology

Oral Bioavailability vs. Benzoylmesaconine

Neoline exhibits significantly higher oral bioavailability compared to benzoylmesaconine, another primary alkaloid in processed Aconitum root. This quantitative PK difference explains why neoline is more likely to achieve efficacious systemic concentrations in vivo, making it a more reliable tool compound for oral dosing studies. [1]

Oral bioavailability vs. Benzoylmesaconine
Head-to-head
20.9-fold higher oral F: 63.82% (Neoline) vs 3.05% (BMA)
Exposure profile supports oral in vivo study design context
Rat PK study; requires independent confirmation for specific models
Pharmacokinetics Drug Metabolism ADME

Selective Cytotoxicity in Cancer Cell Lines

A comprehensive screen of 43 norditerpenoid alkaloids identified neoline as one of several compounds exhibiting selective cytotoxicity toward cancerous versus non-cancerous cell lines. This selective profile, rather than broad cytotoxicity, is a key differentiator for research applications. [1]

Selective cytotoxicity profile
Class-level
Selective toward cancer cell lines (CT26, SW480, HeLa, SkMel25, SkMel28) vs non-cancerous CHO cells
Supports cytotoxicity screening in cancer cell models; endpoint review needed
Qualitative selectivity from norditerpenoid alkaloid screen; data to verify with direct comparisons
Cancer Cytotoxicity Natural Products

Quality Marker for Processed Aconite Products

Neoline's stability following heat processing and its direct correlation with therapeutic efficacy make it a superior marker compound for the quality control of processed Aconitum root (PA) products compared to traditional marker compounds like benzoylmesaconine, which lack efficacy. [REFS-1, REFS-2]

Quality marker suitability
Class-level
Efficacy-correlated marker (neoline) vs efficacy-irrelevant marker (BM) for neuropathic pain indications
Analytical standard selection linked to reported activity context
Based on in vivo efficacy and PK analysis of commercial PA products; source-specific review
Quality Control Analytical Chemistry Botanical Standardization

Neoline Application Scenarios


Nav1.7 Inhibitor Screening for Pain

Neoline serves as a validated positive control for Nav1.7 inhibition in electrophysiology assays. Its high potency (IC50 25.8 nM) [1] makes it suitable for use in high-throughput screening (HTS) campaigns, hit validation, and structure-activity relationship (SAR) studies focused on developing novel, non-opioid analgesics targeting peripheral neuropathic pain. Its efficacy in multiple murine neuropathic pain models [2] further supports its use as a reference compound in translational pain research.

Analytical Standard for Aconitum Botanicals

Due to its established role as an efficacy-specific marker, neoline is the preferred analytical standard for quantifying the quality and therapeutic potential of processed Aconite root (PA) products, particularly those intended for neuropathic pain applications [REFS-3, REFS-4]. Unlike benzoylmesaconine, neoline's content directly correlates with the desired pharmacological effect, making it a critical component for any laboratory involved in the chemical standardization of traditional Chinese or Kampo medicines.

In Vivo Studies of Non-Esterified Alkaloids

Neoline's favorable oral bioavailability (F = 63.82%) [5] and proven in vivo efficacy at well-tolerated doses (10 mg/kg/day s.c. or oral) make it a superior tool compound for investigating the pharmacology of non-esterified diterpenoid alkaloids in animal models. Its ability to alleviate neuropathic pain without causing sedation or motor impairment [6] is a critical advantage over other alkaloids that may have confounding CNS effects, allowing for cleaner behavioral and mechanistic studies.

Selective Cytotoxicity Screening

Neoline is a valuable addition to focused libraries of natural products for screening against a panel of cancer cell lines. Its documented selective cytotoxicity towards cancer cells over non-cancerous CHO cells [7] provides a specific, data-driven rationale for its inclusion in phenotypic screens aimed at identifying compounds with a favorable therapeutic window. This selective profile differentiates it from non-selective cytotoxic agents and makes it a more attractive candidate for early-stage oncology research.

Application
Selection Property
Validation Focus
Nav1.7 channel inhibition research
Target engagement and isoform selectivity context
Electrophysiology endpoint response and IC50 reproducibility
Analytical standardization of Aconitum botanicals
Efficacy-correlated marker status
Quantitative analytical method transfer and lot consistency
Oral exposure-response studies
Reported high oral bioavailability vs class analogs
In vivo exposure-model review and PK/PD interpretation
Cancer cell-model selectivity screening
Reported selective cytotoxicity profile
Phenotypic screen endpoint review; verify selectivity window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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